molecular formula C12H15N3O2 B13496741 6-[(Boc-amino)methyl]nicotinonitrile

6-[(Boc-amino)methyl]nicotinonitrile

Cat. No.: B13496741
M. Wt: 233.27 g/mol
InChI Key: GCDRZFTWOFTGRD-UHFFFAOYSA-N
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Description

6-[(Boc-amino)methyl]nicotinonitrile is a chemical compound that features a nicotinonitrile core with a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Boc-amino)methyl]nicotinonitrile typically involves the protection of an amino group with a Boc group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The nicotinonitrile core can be synthesized through various methods, including the reaction of 6-chloronicotinonitrile with an amine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(Boc-amino)methyl]nicotinonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The Boc-protected amino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinonitrile core.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

6-[(Boc-amino)methyl]nicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-[(Boc-amino)methyl]nicotinonitrile involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can interact with enzymes or receptors. The nicotinonitrile core can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Aminonicotinonitrile: Lacks the Boc protection and is more reactive.

    6-Chloronicotinonitrile: Contains a chlorine atom instead of the Boc-protected amino group.

    Nicotinonitrile: The parent compound without any substitutions.

Uniqueness

6-[(Boc-amino)methyl]nicotinonitrile is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-[(5-cyanopyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,8H2,1-3H3,(H,15,16)

InChI Key

GCDRZFTWOFTGRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C#N

Origin of Product

United States

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